H-Lys-Leu-Lys-OH.3HCl

Description

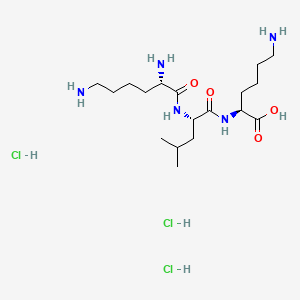

H-Lys-Leu-Lys-OH·3HCl (CAS: 57625-86-2) is a tripeptide composed of two lysine residues flanking a central leucine, with three hydrochloride counterions. Its IUPAC name is (2S)-2-amino-6-[[(2S)-1-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentan-2-yl]amino]hexanoic acid trihydrochloride. The molecular formula is C₁₈H₃₈Cl₃N₆O₅, with a molecular weight of approximately 542.88 g/mol. Its hydrochloride salt form enhances solubility in aqueous environments, making it suitable for biochemical and pharmacological studies.

Properties

Molecular Formula |

C18H40Cl3N5O4 |

|---|---|

Molecular Weight |

496.9 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid;trihydrochloride |

InChI |

InChI=1S/C18H37N5O4.3ClH/c1-12(2)11-15(23-16(24)13(21)7-3-5-9-19)17(25)22-14(18(26)27)8-4-6-10-20;;;/h12-15H,3-11,19-21H2,1-2H3,(H,22,25)(H,23,24)(H,26,27);3*1H/t13-,14-,15-;;;/m0.../s1 |

InChI Key |

PFCHQCBCSAEUPM-FRGVXDKBSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N.Cl.Cl.Cl |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N.Cl.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Resin Selection and Initial Attachment

Solid-phase peptide synthesis (SPPS) remains the gold standard for constructing short peptides like H-Lys-Leu-Lys-OH·3HCl. A Wang or Rink amide resin is typically employed, with the C-terminal lysine residue anchored via its α-carboxyl group. The ε-amino group of lysine requires protection, often with the acid-labile 4-methyltrityl (Mtt) group, which withstands repeated Fmoc deprotection cycles while enabling selective cleavage under mild acidic conditions. For example, patent CN112110833A demonstrates the synthesis of Fmoc-Lys(Mtt)-OH through a three-step process involving esterification, Mtt protection, and Fmoc activation, achieving 80% yield and 99.4% purity.

Sequential Amino Acid Coupling

Leucine and the second lysine residue are sequentially coupled using activation reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (hydroxybenzotriazole). Each coupling cycle involves Fmoc deprotection with 20% piperidine in DMF, followed by amino acid activation and resin agitation. The ε-amino group of the second lysine is similarly protected with Mtt to prevent side reactions. Patent CN112110833A highlights the use of Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) for efficient coupling, reducing racemization risks.

Deprotection and Cleavage

Final cleavage from the resin employs a trifluoroacetic acid (TFA) cocktail containing water and triisopropylsilane (TIS) to remove Mtt groups and release the peptide into solution. Subsequent precipitation in cold diethyl ether yields the crude peptide, which is dissolved in aqueous HCl to form the hydrochloride salt. Adjusting the pH to 3–4 with concentrated HCl ensures protonation of all amino groups, resulting in H-Lys-Leu-Lys-OH·3HCl.

Solution-Phase Synthesis Strategies

Fragment Condensation Techniques

Solution-phase synthesis offers scalability advantages for industrial production. The tripeptide is assembled through fragment condensation, where protected lysine and leucine segments are coupled in organic solvents. For instance, the DAP pathway’s enzymatic intermediates, such as diaminopimelate decarboxylase, inspire biocatalytic approaches for lysine activation. However, chemical methods dominate, as seen in patent CN102766060B, which resolves DL-lysine into enantiopure D-lysine hydrochloride using L-(-)-camphorsulfonic acid.

Protecting Group Management

The ε-amino groups of lysine are protected with tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups, which are removed via hydrogenolysis or acidic hydrolysis. Patent CN112110833A avoids corrosive agents like trimethyl chlorosilane, opting for milder 4-methyltriphenylchloromethane to enhance environmental compatibility. After coupling, global deprotection with HCl in dioxane yields the free peptide, which is neutralized and crystallized as the hydrochloride salt.

Hydrochloride Salt Formation and Purification

The hydrochloride salt is critical for stabilizing the peptide’s charged amino groups. Crude H-Lys-Leu-Lys-OH is dissolved in a minimal volume of 0.1 M HCl, and the pH is adjusted to 3–4 using concentrated HCl. Precipitation with acetone or ethanol followed by lyophilization yields the final product. Patent CN102766060B emphasizes ion-exchange chromatography with Hydrogen 732 resin to remove impurities, achieving >99% purity.

Analytical Characterization and Quality Control

Reverse-phase HPLC with a C18 column and UV detection at 214 nm verifies peptide purity, while mass spectrometry (ESI-MS) confirms the molecular weight (calculated for C₁₈H₃₈N₆O₅·3HCl: 547.2 g/mol). Amino acid analysis after acid hydrolysis quantifies lysine and leucine residues, ensuring stoichiometric accuracy.

Comparative Analysis of Synthetic Methodologies

| Parameter | SPPS | Solution-Phase |

|---|---|---|

| Yield | 60–70% (overall) | 50–65% |

| Purity | >95% | >90% |

| Scalability | Limited to gram-scale | Kilogram-scale feasible |

| Cost | High (resins, reagents) | Moderate (bulk solvents) |

| Environmental Impact | High solvent waste | Lower waste generation |

SPPS excels in producing high-purity peptides for research, while solution-phase methods suit industrial production despite marginally lower yields.

Emerging Innovations in Peptide Synthesis

Enzymatic ligation and machine learning-driven optimization represent frontier technologies. Immobilized diaminopimelate decarboxylase could catalyze lysine activation, mirroring biosynthesis pathways, while AI models predict optimal coupling conditions to minimize racemization.

Chemical Reactions Analysis

Types of Reactions

H-Lys-Leu-Lys-OH.3HCl can undergo various chemical reactions, including:

Oxidation: The amino groups in lysine residues can be oxidized to form aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert disulfide bonds (if present) to thiols.

Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new peptide bonds or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.

Substitution: Reagents such as carbodiimides (e.g., EDC) and N-hydroxysuccinimide (NHS) are employed for peptide bond formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of lysine residues can yield aldehydes or carboxylic acids, while substitution reactions can produce various peptide derivatives .

Scientific Research Applications

H-Lys-Leu-Lys-OH.3HCl has several scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its potential role in protein-protein interactions and cellular signaling pathways.

Medicine: Explored for its therapeutic potential in drug delivery systems and as a bioactive peptide with antimicrobial or anticancer properties.

Industry: Utilized in the development of peptide-based materials, such as hydrogels for tissue engineering and drug delivery

Mechanism of Action

The mechanism of action of H-Lys-Leu-Lys-OH.3HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The lysine residues can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The leucine residue contributes to the hydrophobic interactions, stabilizing the peptide’s binding to its target .

Comparison with Similar Compounds

Table 1: Structural Features of H-Lys-Leu-Lys-OH·3HCl and Analogous Compounds

| Compound | Sequence/Structure | Molecular Formula | Molecular Weight (g/mol) | Key Modifications |

|---|---|---|---|---|

| H-Lys-Leu-Lys-OH·3HCl | Lys-Leu-Lys tripeptide with 3 HCl | C₁₈H₃₈Cl₃N₆O₅ | 542.88 | Trihydrochloride salt |

| Leu-Lys-Pro (LKP) | Leu-Lys-Pro tripeptide | C₁₆H₂₉N₅O₄ | 355.44 | ACE-inhibitory motif |

| H-Lys-OH·HCl | Single lysine residue with HCl | C₆H₁₄N₂O₂·HCl | 182.65 | Monohydrochloride salt |

| H-Lys(Ac)-OH·HCl | Nε-acetylated lysine with HCl | C₈H₁₆N₂O₃·HCl | 224.7 | Acetylated side chain |

| H-Lys(Boc)-OMe·HCl | Nε-Boc-protected lysine methyl ester + HCl | C₁₂H₂₅ClN₂O₄ | 296.79 | Boc protection, methyl ester |

| Fc-Lys-Leu-Val-OCH₃ | Ferrocenoyl-Lys-Leu-Val methoxy terminus | C₃₀H₄₈FeN₅O₅ | 646.58 | Ferrocenoyl modification |

Key Observations :

- H-Lys-Leu-Lys-OH·3HCl shares a tripeptide backbone with LKP but differs in residue order and charge distribution. The trihydrochloride salt increases polarity compared to neutral analogs like Fc-Lys-Leu-Val-OCH₃, which incorporates a hydrophobic ferrocenoyl group .

- Modifications such as acetylation (H-Lys(Ac)-OH·HCl ) or Boc protection (H-Lys(Boc)-OMe·HCl ) alter solubility and reactivity, impacting applications in peptide synthesis .

Physicochemical Properties

Table 2: Solubility and Stability

Key Observations :

Table 3: Functional Comparisons

Key Observations :

- LKP’s ACE inhibition involves hydrogen bonding with ACE residues (Gln281, Lys511) and hydrophobic interactions, with a binding constant (Ka) of ~10³ M⁻¹ .

- Fc-Lys-Leu-Val-OCH₃ serves non-biological roles, such as electrochemical sensing, due to its ferrocene moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.